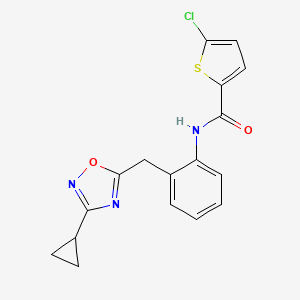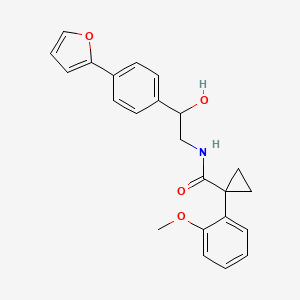
2-Vinylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Vinylthiazole is an organic compound with the molecular formula C5H5NS. It is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its applications in various fields, including organic synthesis and materials science, due to its unique chemical properties.
Mécanisme D'action
Target of Action
2-Vinylthiazole is a versatile compound with a wide range of applications. It is used as a precursor for functionalized polymers in industry . The primary targets of this compound are the biochemical pathways involved in the synthesis of these polymers .
Mode of Action
The mode of action of this compound involves its interaction with alkynes and triazoles, promoted by an inorganic base under transition metal-free conditions . This interaction shows great catalytic activity for the anti-Markovnikov stereoselective hydroamination of alkynes .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of vinyl triazole derivatives . These derivatives have a variety of biological activities, such as antibacterial, anti-malaria, anti-HIV, anti-fungal, anticancer, and anti-inflammatory activities . The compound’s action on these pathways results in the production of functional materials and polymer materials .
Pharmacokinetics
Thiazole derivatives, to which this compound belongs, are known to have diverse biological activities . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is the production of vinyl triazole derivatives with a range of biological activities . These derivatives are used in the production of polymerizable functional materials and polymer materials . They also show great application potential in the application of cations in biomaterials, ion exchange membranes, drug delivery, and metal-containing polymers for depollution and metal recovery .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of alkynes and triazoles, and the conditions under which the reaction takes place . The compound’s action, efficacy, and stability can be optimized by controlling these environmental factors .
Analyse Biochimique
Biochemical Properties
2-Vinylthiazole interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be involved in the formation of bidentate inhibitors, which are designed to bind both the Thr1 and β5i-subunit-specific residue Cys48 .
Molecular Mechanism
It is known to be involved in the formation of bidentate inhibitors, which are designed to bind both the Thr1 and β5i-subunit-specific residue Cys48 .
Temporal Effects in Laboratory Settings
It is known that conjugated compounds based on vinylthiazole units show a strong polarization along the chain, which can be enhanced by a CHO group as an electron acceptor in the opposite terminal position .
Metabolic Pathways
It has been suggested that the origin of 4-methyl-5-vinylthiazole in plants might be associated with the metabolism of thiamine (vitamin B1) .
Transport and Distribution
It is known that drug transporters play a critical role in drug disposition by affecting absorption, distribution, and excretion .
Subcellular Localization
Tools such as DeepLoc 2.0 and SLPred have been developed to predict the subcellular localization of proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Vinylthiazole can be synthesized through several methods. One common approach involves the reaction of thiazole with acetylene in the presence of a catalyst. Another method includes the cyclization of appropriate precursors such as 2-bromo-1,3-thiazole with vinyl magnesium bromide under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced through the cyclization of thioamides with α-halo ketones. This method is favored due to its efficiency and scalability. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Vinylthiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the substituent introduced.
Applications De Recherche Scientifique
2-Vinylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including pharmaceuticals.
Medicine: Research has explored its potential in developing antimicrobial and anticancer agents.
Industry: It is utilized in the production of materials with specific electronic and optical properties, such as conjugated polymers for nonlinear optics and photorefractive materials
Comparaison Avec Des Composés Similaires
Thiazole: A simpler analog without the vinyl group.
2-Methylthiazole: Similar structure with a methyl group instead of a vinyl group.
4-Methyl-5-vinylthiazole: Another derivative with a methyl group at the 4-position.
Uniqueness: 2-Vinylthiazole is unique due to its vinyl group, which imparts distinct reactivity and properties compared to its analogs. This vinyl group allows for additional functionalization and conjugation, making it valuable in the synthesis of complex molecules and materials .
Propriétés
IUPAC Name |
2-ethenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c1-2-5-6-3-4-7-5/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCUKFVNOWJNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13816-02-9 |
Source


|
| Record name | 2-ethenyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2740721.png)
![N-(benzo[d][1,3]dioxol-5-yl)-7-(2-chlorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2740725.png)


![8-{[(1E)-2-(4-bromophenyl)-1-azavinyl]amino}-3-methyl-7-propyl-1,3,7-trihydrop urine-2,6-dione](/img/new.no-structure.jpg)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2740731.png)
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2740732.png)


![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2740736.png)
![3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2740737.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2740738.png)
